4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
Preparation Methods
The synthesis of 4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylthiazole with oxan-3-ylmethanol under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiazole ring is known for its biological activities, making it a candidate for drug development.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to 4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
IUPAC Name |
4,5-dimethyl-2-(oxan-3-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8-9(2)15-11(12-8)14-7-10-4-3-5-13-6-10/h10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGYQKMDNGIFAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2CCCOC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.